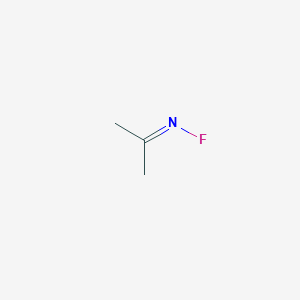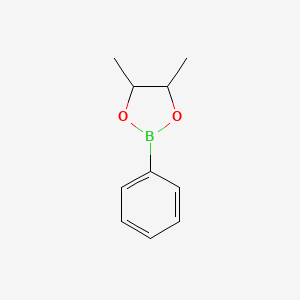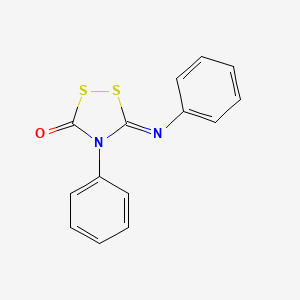
1,2,4-Dithiazolidin-3-one, 4-phenyl-5-(phenylimino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Dithiazolidin-3-one, 4-phenyl-5-(phenylimino)- is a chemical compound with the molecular formula C14H10N2OS2 and a molecular weight of 286.372 g/mol This compound is characterized by its unique structure, which includes a dithiazolidinone ring substituted with phenyl and phenylimino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Dithiazolidin-3-one, 4-phenyl-5-(phenylimino)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted dithiazolidinone with aniline or its derivatives. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Dithiazolidin-3-one, 4-phenyl-5-(phenylimino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The phenyl and phenylimino groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
1,2,4-Dithiazolidin-3-one, 4-phenyl-5-(phenylimino)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4-Dithiazolidin-3-one, 4-phenyl-5-(phenylimino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its use as a dienophile in Diels-Alder reactions.
3-Phenyl-1,4,2-dioxazol-5-one: Used in various organic synthesis applications.
Uniqueness
1,2,4-Dithiazolidin-3-one, 4-phenyl-5-(phenylimino)- is unique due to its dithiazolidinone ring structure and the presence of both phenyl and phenylimino groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
5338-82-9 |
|---|---|
Molecular Formula |
C14H10N2OS2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-phenyl-5-phenylimino-1,2,4-dithiazolidin-3-one |
InChI |
InChI=1S/C14H10N2OS2/c17-14-16(12-9-5-2-6-10-12)13(18-19-14)15-11-7-3-1-4-8-11/h1-10H |
InChI Key |
DFLOFYMDVXZMON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)SS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



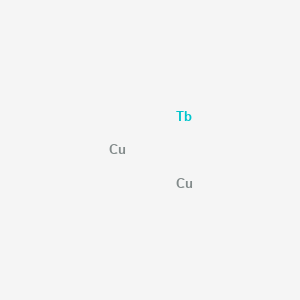
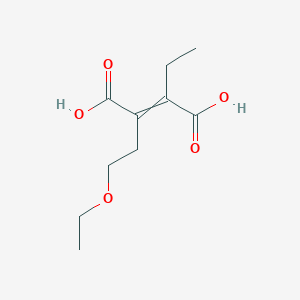

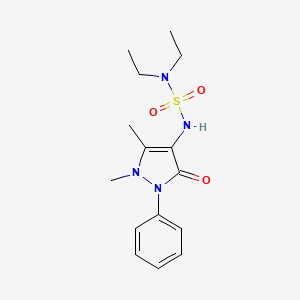
![N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide](/img/structure/B14725784.png)
![2-Oxabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14725790.png)
![2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol](/img/structure/B14725793.png)
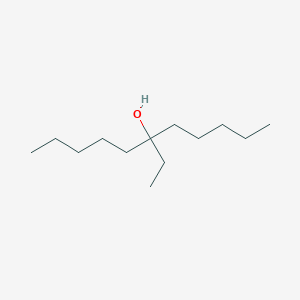


![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)
